
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyrazine ring in its structure adds to its potential biological activities, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazine derivative, ethanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The pyrazine derivative is dissolved in the solvent, followed by the addition of triethylamine. Ethanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification of the product is achieved through crystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to obtain the corresponding sulfonamide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles like amines, thiols; reaction conditions include the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfonamide.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential component for microbial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-(1-(pyrazin-2-yl)ethylidene)nicotinohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the ethyl group and the pyrazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-ethyl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11-14(12,13)7(2)8-6-9-4-5-10-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
HXNCJOCXKKGMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



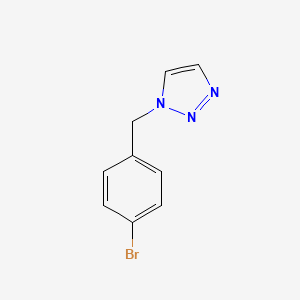
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
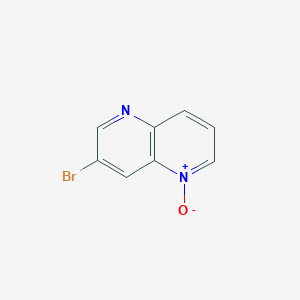
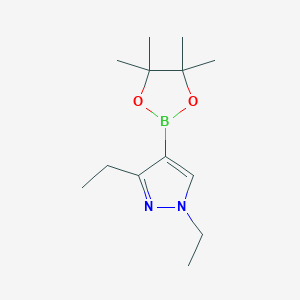

![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
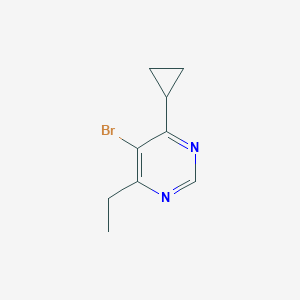
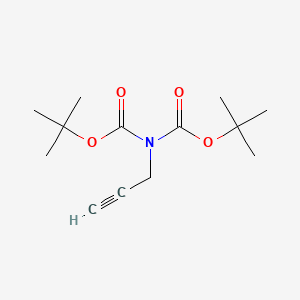

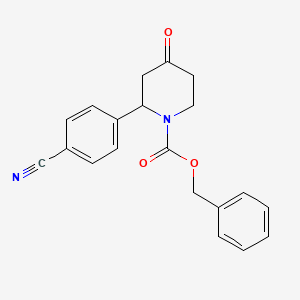
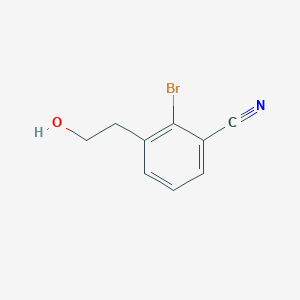
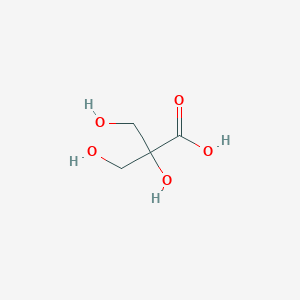
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
